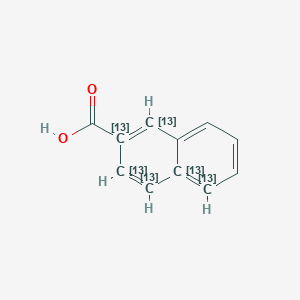
(S)-Propranolol-d7 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(S)-Propranolol-d7 Hydrochloride is a deuterated form of (S)-Propranolol, a beta-adrenergic receptor antagonist. The deuterium atoms replace the hydrogen atoms in the propranolol molecule, which can be useful in pharmacokinetic studies due to the isotope effect. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of propranolol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Propranolol-d7 Hydrochloride involves the incorporation of deuterium atoms into the propranolol molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction typically requires a catalyst like palladium on carbon (Pd/C) and is carried out under mild conditions to ensure selective deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The final product is purified using chromatographic techniques to ensure high purity and isotopic enrichment.
化学反応の分析
Types of Reactions
(S)-Propranolol-d7 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.
Substitution: The aromatic ring and hydroxyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring or hydroxyl groups.
科学的研究の応用
(S)-Propranolol-d7 Hydrochloride has a wide range of applications in scientific research:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of propranolol in the body.
Metabolism Studies: Helps in identifying metabolic pathways and intermediates of propranolol.
Drug Development: Assists in the development of new beta-blockers and related compounds.
Isotope Effect Studies: Used to study the kinetic isotope effect and its impact on drug metabolism and pharmacokinetics.
作用機序
(S)-Propranolol-d7 Hydrochloride exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological functions. The deuterium atoms do not significantly alter the mechanism of action but can affect the metabolic stability and pharmacokinetics of the compound. The primary molecular targets are the beta-1 and beta-2 adrenergic receptors, and the pathways involved include the inhibition of cyclic AMP (cAMP) production and subsequent downstream signaling.
類似化合物との比較
Similar Compounds
(S)-Propranolol: The non-deuterated form of the compound.
®-Propranolol: The enantiomer of (S)-Propranolol with different pharmacological properties.
Atenolol: Another beta-blocker with a different chemical structure but similar therapeutic effects.
Metoprolol: A beta-blocker with selective beta-1 adrenergic receptor antagonism.
Uniqueness
(S)-Propranolol-d7 Hydrochloride is unique due to the presence of deuterium atoms, which provide advantages in pharmacokinetic studies by reducing the rate of metabolic degradation. This makes it a valuable tool in drug development and research, offering insights into the behavior of propranolol and its analogs in biological systems.
特性
CAS番号 |
1346617-12-6 |
|---|---|
分子式 |
C16H22ClNO2 |
分子量 |
302.85 |
IUPAC名 |
(2S)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m0./s1/i1D3,2D3,12D; |
InChIキー |
ZMRUPTIKESYGQW-HLRQKBRWSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl |
同義語 |
(2S)-1-[(1-Methylethyl-d7)amino]-3-(1-naphthalenyloxy)-2-propanol Hydrochloride; _x000B_S-(-)-1-(Isopropyl-d7)amino-3-(1-naphthoxy)-2-propanol Hydrochloride; (-)-Propranolol-d7 Hydrochloride; (S)-(-)-Propranolol-d7 Hydrochloride; L-(-)-Propranolol-d7 Hydro |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

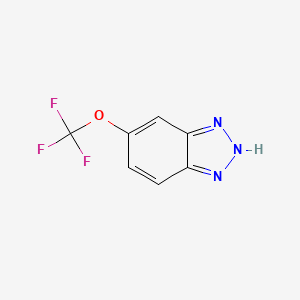
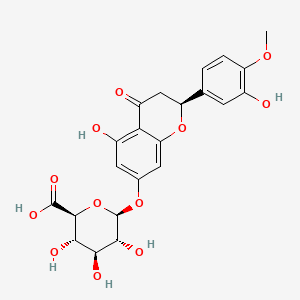

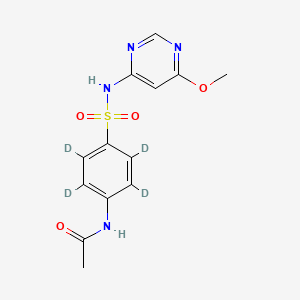

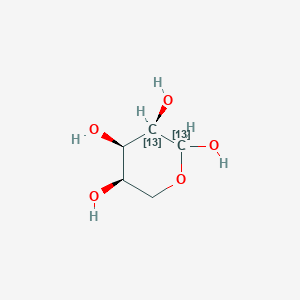
![D-[1,3-13C2]Ribose](/img/structure/B583941.png)

